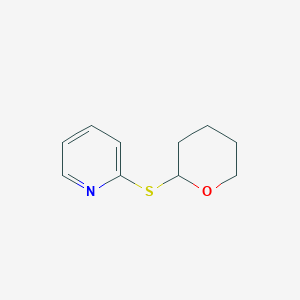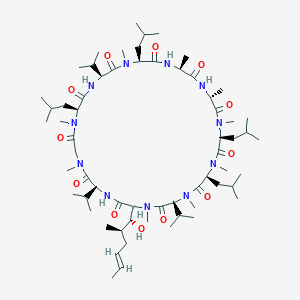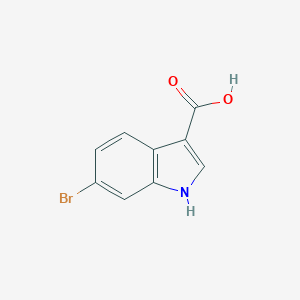![molecular formula C8H13NO2 B020484 (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 109583-12-2](/img/structure/B20484.png)
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Vue d'ensemble
Description
“(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid” is a type of carboxylic acid . Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Chemical Reactions Analysis
Carboxylic acids, such as “(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid”, generally undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile (Nu) . The carbonyl group (C=O) gets polarized (i.e., there is a charge separation), since oxygen is more electronegative than carbon and pulls the electron density towards itself .Physical And Chemical Properties Analysis
Carboxylic acids have high boiling points compared to other substances of comparable molar mass due to strong hydrogen bonding between molecules . The solubility of carboxylic acids in water decreases as the carbon chain length increases .Applications De Recherche Scientifique
Synthesis of Bicyclic Systems from Carvone
The bicyclic structure of (S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid is instrumental in synthesizing complex organic compounds. One notable application is the transformation of carvone into highly functionalized enantiopure bicyclo[3.2.1]-octane systems . This process involves key reactions like intramolecular Diels-Alder reactions and cyclopropane ring opening, which are fundamental in creating biologically active compounds.
Catalysis of Organic Reactions
This compound serves as a catalyst in various organic reactions due to its basic and nucleophilic properties. It has been used in Morita–Baylis–Hillman and Knoevenagel reactions, which are essential for creating carbon-carbon bonds in organic synthesis . Its ability to function as an uncharged supernucleophile makes it a valuable asset in catalyzing these reactions.
Synthesis of Piperazine Derivatives
(S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid is used as a building block for synthesizing 1,4-disubstituted piperazines . These derivatives have various applications, including pharmaceuticals, where they are used as intermediates in drug synthesis.
Expedient Synthesis of Bicyclo[3.2.1]octanes
The compound is involved in the expedient synthesis of bicyclo[3.2.1]octane-3-ones through double Michael addition reactions . This method offers a controlled stereochemistry, which is crucial for the synthesis of secondary, tertiary, or quaternary centers in organic molecules.
Organic Synthesis as a Reactive Organocatalyst
Due to its reactive and manageable nature, (S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a low-cost and environmentally friendly organocatalyst. It is used in various organic transformations, including the synthesis of carbocyclic and heterocyclic compounds, and in protection and deprotection of functional groups .
Application in Cycloaddition and Coupling Reactions
The compound finds significant use in cycloaddition and coupling reactions, which are pivotal in the synthesis of complex organic frameworks. Its role in these reactions is often as a facilitator for the formation of carbon-carbon bonds, leading to the creation of diverse molecular structures .
Safety and Hazards
The safety data sheet for a similar compound, “bicyclo[2.2.2]octane-1-carboxylic acid”, suggests that it should be handled with care . It recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or inhalation, immediate medical attention is advised .
Propriétés
IUPAC Name |
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)/t5?,6?,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIUZWIFYIATRZ-AHXFUIDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@H](N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446330 | |
| Record name | (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | |
CAS RN |
109583-12-2 | |
| Record name | (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109583-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does incorporating (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (Abo) into a peptide sequence affect its ability to inhibit HLE?
A1: The research by [] explored replacing the central proline residue in Val-Pro-Val, a known HLE inhibitor, with Abo. This modification aimed to develop potent and selective HLE inhibitors. The study demonstrated that incorporating Abo, instead of proline, maintained in vitro HLE inhibitory potency in the nanomolar range (10-100 nM) comparable to reference inhibitors []. This suggests that Abo can effectively contribute to the binding affinity of the peptide inhibitor towards HLE.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





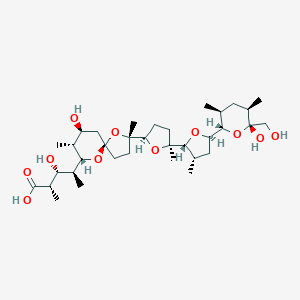
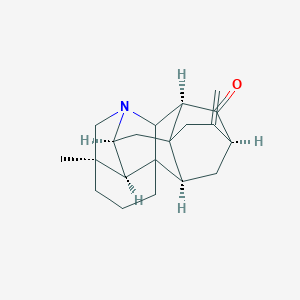
![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)

